

Application Notes and Protocols for LY2365109 Hydrochloride Research in Animal Models

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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These application notes provide a comprehensive overview of the use of **LY2365109 hydrochloride**, a potent and selective glycine transporter 1 (GlyT1) inhibitor, in preclinical animal models of epilepsy and schizophrenia. Detailed protocols for model induction and drug administration are provided to facilitate reproducible research in the investigation of this compound's therapeutic potential.

Introduction

LY2365109 hydrochloride is a selective inhibitor of the glycine transporter 1 (GlyT1).^[1] By blocking GlyT1, **LY2365109 hydrochloride** increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This mechanism of action makes **LY2365109 hydrochloride** a promising candidate for the treatment of central nervous system disorders associated with NMDA receptor hypofunction, such as schizophrenia, and for conditions involving neuronal hyperexcitability, like epilepsy.^[1] Preclinical studies in rodent models have demonstrated the potential of **LY2365109 hydrochloride** to elevate glycine levels in the brain and modulate neuronal activity.^[1]

Data Presentation

In Vitro and In Vivo Potency

Parameter	Value	Species/System	Reference
IC50 (GlyT1)	15.8 nM	Human GlyT1a expressing cells	[1]
IC50 (GlyT2)	>30,000 nM	Not specified	

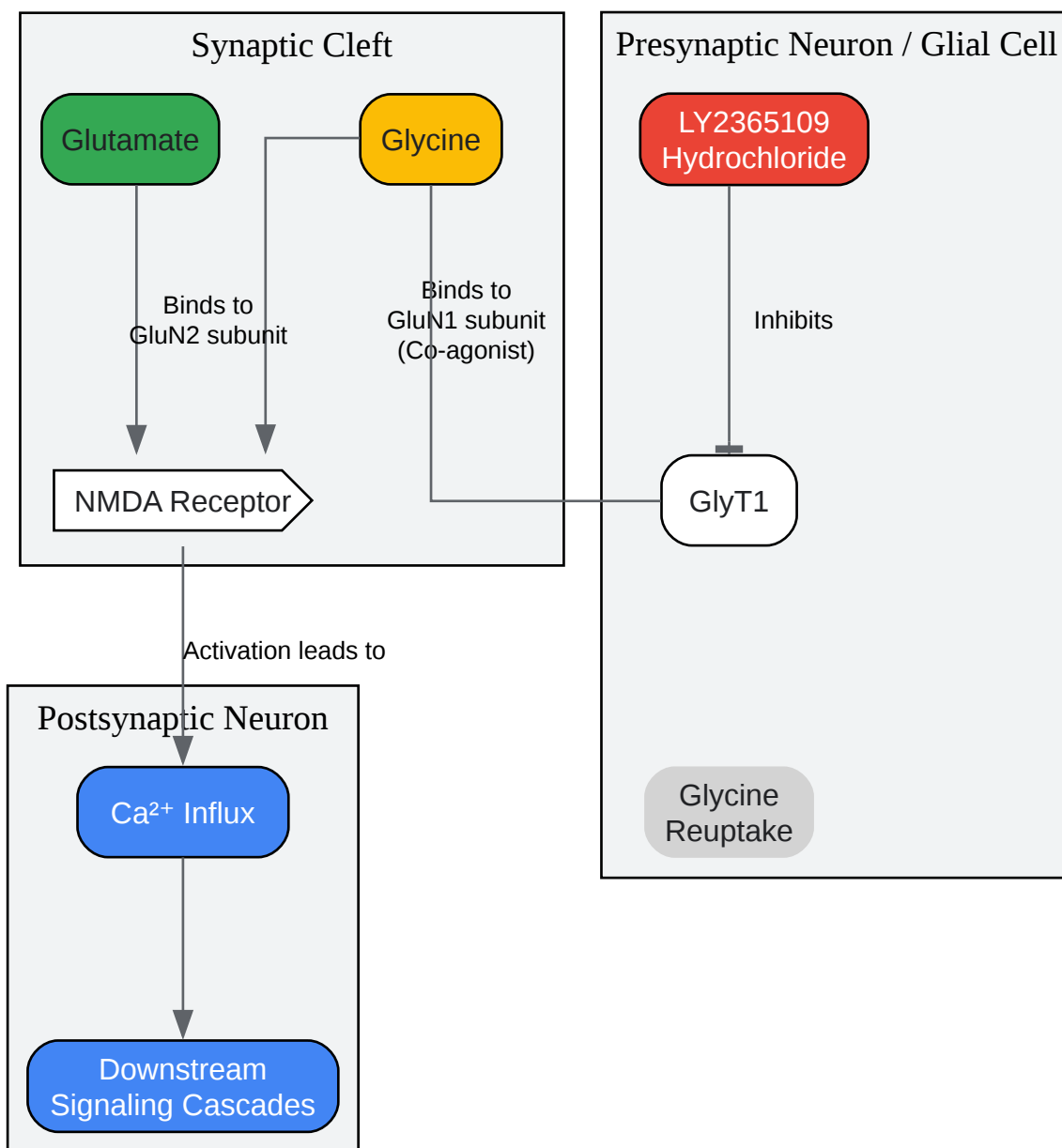
Pharmacokinetic Parameters

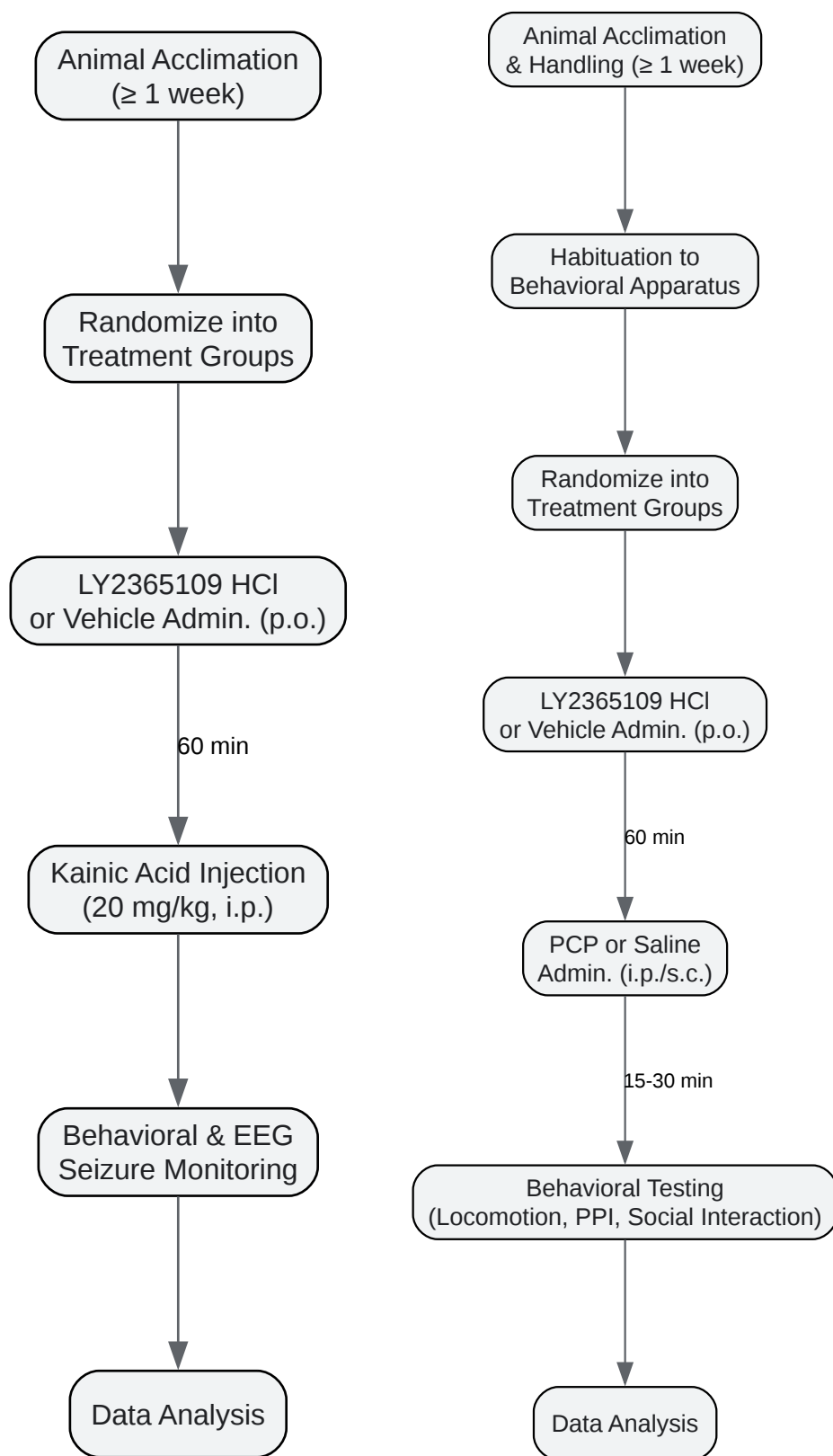
A comprehensive pharmacokinetic profile for **LY2365109 hydrochloride** in mice and rats is not publicly available. The following table summarizes the available data on the pharmacodynamic effects related to brain exposure.

Species	Dose (p.o.)	Effect on Glycine Levels	Time Point	Reference
Rat	10 mg/kg	2-fold increase in striatal microdialysates (1.52µM to 3.6µM)	Not specified	[1]
Rat	10 mg/kg	3-fold increase in CSF (10.38µM to 36µM)	Not specified	[1]

Signaling Pathway

The primary mechanism of action of **LY2365109 hydrochloride** is the inhibition of the glycine transporter 1 (GlyT1), which is expressed on both neurons and glial cells. This inhibition leads to an accumulation of glycine in the synaptic cleft. Glycine then acts as a co-agonist at the glycine binding site of the NMDA receptor, potentiating its activation by glutamate. This enhanced NMDA receptor signaling is thought to be the basis for the therapeutic effects of **LY2365109 hydrochloride** in disorders with glutamatergic dysregulation.





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References

- 1. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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